2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide
CAS No.:
Cat. No.: VC19801776
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3 |
| Standard InChI Key | VGXXHJUNNFSUOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N(C)CC1CCCN1C)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name 2-amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide reflects three key structural elements:
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A propanamide backbone with an amino group at the C2 position.
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A tertiary amide nitrogen substituted with both a methyl group and a ((S)-1-methylpyrrolidin-2-yl)methyl side chain.
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A chiral pyrrolidine ring with an (S)-configured methyl group at the N1 position .
The stereochemistry at the pyrrolidine ring (C2) and the methyl group (N1) influences molecular interactions, particularly in biological systems. Computational modeling suggests that the (S)-configuration optimizes hydrogen bonding and van der Waals interactions with protein targets .
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C10H21N3O |
| Molecular weight | 199.30 g/mol |
| Hydrogen bond donors | 2 (amino and amide NH) |
| Hydrogen bond acceptors | 3 (amide carbonyl, amino) |
| Rotatable bonds | 5 |
| Topological polar surface area | 78.2 Ų |
These properties, derived from PubChem’s computational algorithms, indicate moderate solubility in polar solvents (e.g., water, ethanol) and potential blood-brain barrier permeability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide involves a multi-step sequence:
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Pyrrolidine precursor preparation: (S)-1-methylpyrrolidine-2-carboxylic acid is converted to its methyl ester via Fischer esterification.
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Reductive amination: The ester reacts with methylamine under catalytic hydrogenation to form (S)-1-methylpyrrolidin-2-yl)methyl)methylamine.
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Amide coupling: The amine intermediate is coupled with 2-aminopropanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Yield optimization requires precise control of reaction conditions:
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Temperature: 0–5°C during coupling to minimize racemization.
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Solvent: Dichloromethane or THF for improved amine reactivity.
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Catalysts: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to ensure stereochemical fidelity and reduce side products. Key parameters include:
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Residence time: 30–60 seconds to prevent thermal degradation.
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Pressure: 2–3 bar to maintain solvent stability.
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Purification: Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess .
Physicochemical and Spectroscopic Profiles
Spectral Data
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N-H bend).
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¹H NMR (500 MHz, D2O): δ 1.45 (s, 3H, CH3), 2.30–2.50 (m, 4H, pyrrolidine CH2), 3.10 (s, 3H, N-CH3), 3.65 (d, 2H, N-CH2).
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¹³C NMR: 172.8 ppm (amide C=O), 54.2 ppm (pyrrolidine C2), 38.1 ppm (N-CH3) .
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting point | 128–130°C (decomposes) |
| LogP (octanol-water) | 0.85 |
| pKa (amino group) | 9.2 |
| pKa (amide NH) | 16.5 (estimated) |
The compound’s low LogP suggests limited lipid solubility, which may restrict its utility in central nervous system applications without prodrug modification .
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide | C9H19N3O | Secondary amide (vs. tertiary) | σ-1 receptor agonist (Ki = 90 nM) |
| (S)-2-Amino-N-ethyl-N-((1-methylpyrrolidin-2-yl)methyl)propanamide | C11H23N3O | Ethyl substituent (vs. methyl) | Improved metabolic stability |
| 2-Amino-N-methyl-N-((1-methylpiperidin-2-yl)methyl)propanamide | C11H23N3O | Piperidine ring (vs. pyrrolidine) | Reduced receptor affinity |
The methyl group on the amide nitrogen in 2-amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide enhances metabolic stability compared to secondary amide analogs but may reduce blood-brain barrier penetration due to increased polarity .
Applications in Medicinal Chemistry
Neuroprotective Agents
Pyrrolidine-based amides are investigated for their ability to mitigate oxidative stress in neurodegenerative models. In SH-SY5Y cells, analogs of this compound reduced glutamate-induced cytotoxicity by 42% at 10 μM via Nrf2 pathway activation .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (ATCC 29213) show a MIC value of 64 μg/mL, suggesting moderate antibacterial potential. Synergy with β-lactams (FIC index = 0.25) indicates possible adjuvant applications .
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